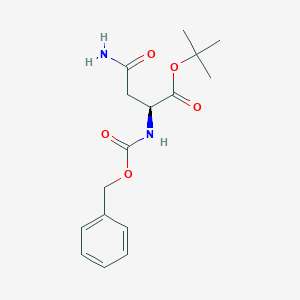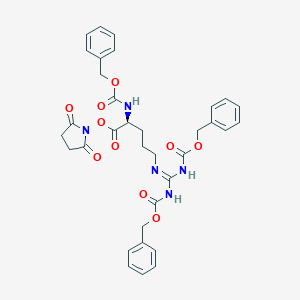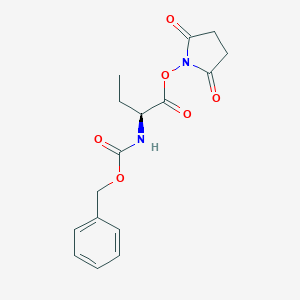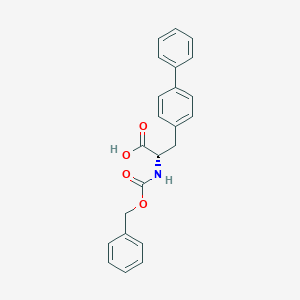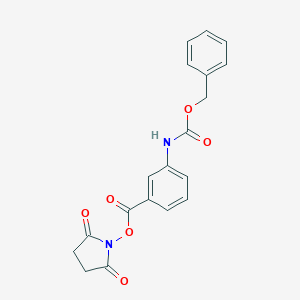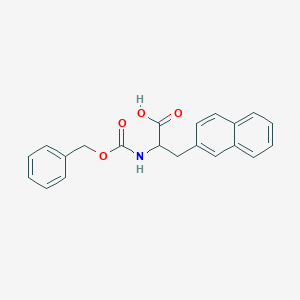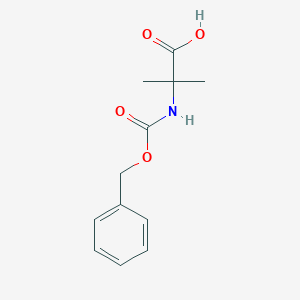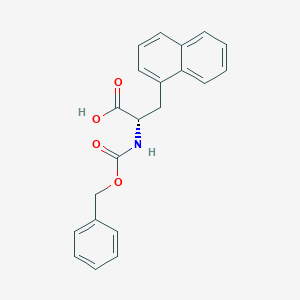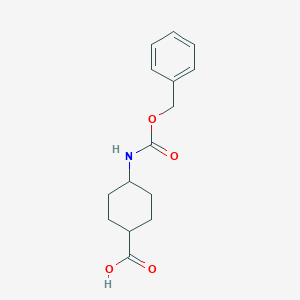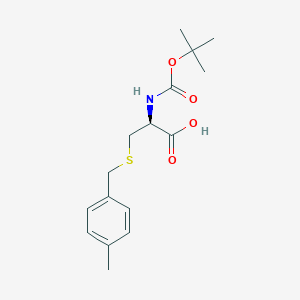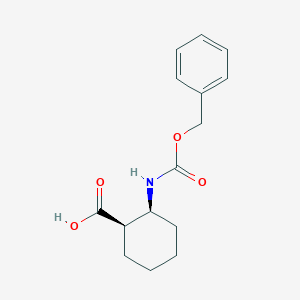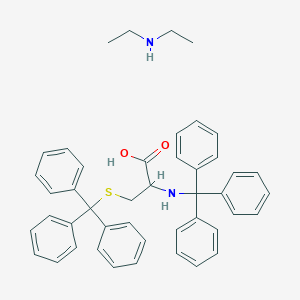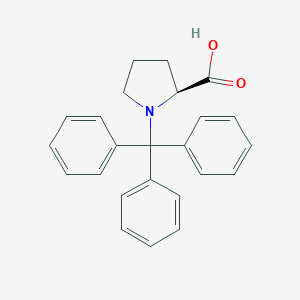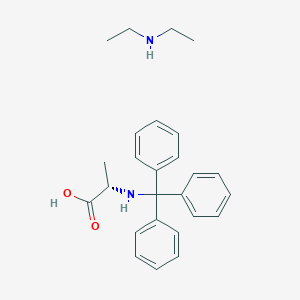![molecular formula C14H17NO5 B554649 4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutansäure CAS No. 133301-03-8](/img/structure/B554649.png)
4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutansäure
Übersicht
Beschreibung
These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is also known for its role as an artificial sweetener, commonly referred to as aspartame .
Wissenschaftliche Forschungsanwendungen
Suc-phe-ome has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds. In biology and medicine, it is known for its role as an artificial sweetener, providing a low-calorie alternative to sugar . It is also used in the study of enzyme mechanisms and protein interactions. In industry, it is used in the production of food and beverages as a sweetening agent.
Vorbereitungsmethoden
The synthesis of Suc-phe-ome involves several steps. One common method involves the esterification of methionine with (-)-menthol using a Steglich-type esterification reaction . This is followed by a series of reactions to introduce the necessary functional groups and achieve the desired stereochemistry. Industrial production methods often involve the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo oxidative cleavage with ozone (O3) to form carbonyl compounds, such as aldehydes, ketones, and carboxylic acids . Common reagents used in these reactions include dimethyl sulfide, zinc, and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of Suc-phe-ome involves its interaction with taste receptors on the tongue, which leads to the perception of sweetness . It is metabolized in the body to produce phenylalanine, aspartic acid, and methanol. These metabolites are then further processed through various metabolic pathways. The compound’s molecular targets include taste receptors and enzymes involved in its metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Suc-phe-ome include other artificial sweeteners such as saccharin, sucralose, and acesulfame potassium. Each of these compounds has unique properties and applications. For example, saccharin is known for its high sweetness intensity but has a bitter aftertaste, while sucralose is stable at high temperatures and is often used in baking . The uniqueness of Suc-phe-ome lies in its ability to provide sweetness without the calories associated with sugar, making it a popular choice for low-calorie and sugar-free products.
Eigenschaften
IUPAC Name |
4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-6,11H,7-9H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGESJRPALMOKTL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


